![molecular formula C13H15F3N2O B2728219 1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol CAS No. 866135-54-8](/img/structure/B2728219.png)
1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol is a chemical compound with the molecular formula C13H15F3N2O and a molecular weight of 272.27 . It is also known by its CAS number 866135-54-8 .
Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoropropanol group attached to an indole group via an ethylamine linker . The presence of the trifluoropropanol group may impart unique properties to the compound, such as increased polarity and strong hydrogen-bond donation .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 451.9±45.0 °C and a predicted density of 1.313±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 12.09±0.20 .Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol is not fully understood, but it is believed to act as a modulator of neurotransmitter release by interacting with presynaptic receptors. This compound has been shown to enhance the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory retention, and reduce anxiety and depression. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol is its ability to modulate neurotransmitter release, making it a valuable tool for studying the role of neurotransmitters in various physiological processes. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol. One area of research could focus on the development of new synthetic methods for producing this compound and its analogs. Another area of research could focus on the potential use of this compound as a therapeutic agent for the treatment of various diseases, such as depression, anxiety, and cancer. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on neurotransmitter release and other physiological processes.
Synthesemethoden
1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol can be synthesized using a multistep process that involves the reaction of tryptophan with various reagents. The most commonly used method involves the reaction of tryptophan with trifluoroacetic anhydride and triethylamine to produce the intermediate compound, 1-(trifluoroacetyl)indole-3-ethanol. This intermediate is then reacted with 2-bromoethylamine hydrobromide in the presence of potassium carbonate to produce this compound.
Wissenschaftliche Forschungsanwendungen
1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including the ability to modulate neurotransmitter release, enhance cognitive function, and reduce anxiety and depression. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-[2-(1H-indol-3-yl)ethylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)12(19)8-17-6-5-9-7-18-11-4-2-1-3-10(9)11/h1-4,7,12,17-19H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOJQCWAWNNNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818984 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2728137.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2728139.png)
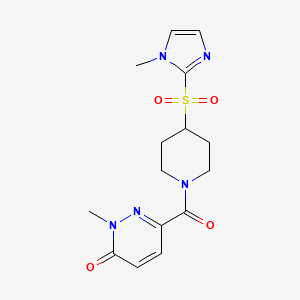
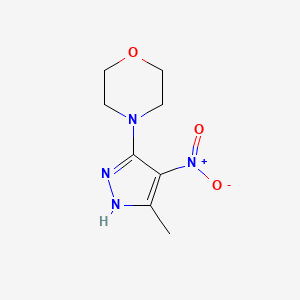
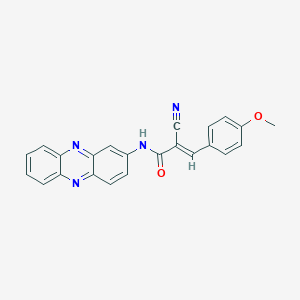
![1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2728144.png)

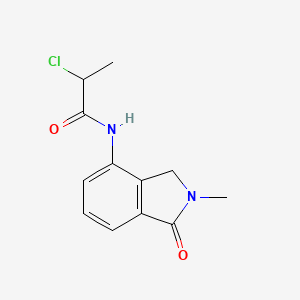
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2728148.png)

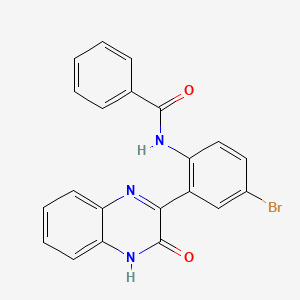
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2728155.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2728158.png)